2-Fluoro-4-methylaniline

Overview

Description

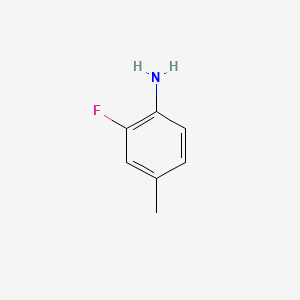

2-Fluoro-4-methylaniline is an organic compound with the molecular formula C7H8FN. It is also known by other names such as 2-Fluoro-p-toluidine and 4-Amino-3-fluorotoluene . This compound is characterized by the presence of a fluorine atom and a methyl group attached to the benzene ring, along with an amino group. It is a clear orange to orange-brown liquid at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-4-methylaniline can be synthesized through various methods. One common method involves the nitration of 3-fluorotoluene followed by reduction. The nitration step introduces a nitro group, which is then reduced to an amino group to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions typically include controlled temperatures and pressures, along with the use of specific catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of corresponding quinones.

Reduction: Reduction can yield various amines depending on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

2-Fluoro-4-methylaniline serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its applications include:

- Anti-inflammatory and Analgesic Drugs : The compound is utilized in the development of drugs targeting inflammation and pain relief due to its ability to modify biological activity through structural changes.

- Cancer Therapeutics : Studies have shown that fluorinated anilines can exhibit cytotoxic effects against cancer cell lines, suggesting potential for development in anticancer therapies .

Agrochemicals

The compound plays a significant role in the formulation of agrochemicals, particularly:

- Herbicides and Pesticides : Its fluorine substitution enhances biological activity, making it effective against various pests and weeds, thus improving agricultural productivity .

Dyes and Pigments

In the textile and printing industries, this compound is integral for producing vibrant dyes and pigments:

- Colorants : The compound's unique structure allows for the synthesis of colorants that provide stability and vivid hues in fabrics and inks .

Material Science

Research in material science has identified this compound as a promising candidate for developing advanced materials:

- Polymers and Coatings : Its chemical properties contribute to enhancing the performance of polymers, making it valuable in coatings that require specific durability and chemical resistance .

Case Study on Anticancer Potential

A study investigated the effects of fluorinated anilines on various cancer cell lines. The results indicated that modifications to the aniline structure could lead to increased cytotoxicity against specific cancer types, highlighting its potential role in cancer therapy .

Study on Insecticidal Activity

Research focused on the effectiveness of this compound derivatives against agricultural pests demonstrated significant neurotoxic effects on target species, such as the two-spotted spider mite. This suggests that these compounds could serve as effective insecticides .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methylaniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .

Comparison with Similar Compounds

2-Fluoroaniline: Similar structure but lacks the methyl group.

4-Methylaniline: Similar structure but lacks the fluorine atom.

2-Fluoro-4-nitroaniline: Contains a nitro group instead of an amino group.

Uniqueness: 2-Fluoro-4-methylaniline is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can significantly influence its chemical reactivity and biological interactions compared to its analogs .

Biological Activity

2-Fluoro-4-methylaniline is an aromatic amine characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 4-position on the benzene ring. Its molecular formula is C10H12FN, and it has gained interest in medicinal chemistry and organic synthesis due to its unique chemical properties, particularly the influence of the fluorine atom on biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, metabolic pathways, and potential therapeutic applications.

The compound exhibits several key physical properties that influence its biological activity:

| Property | Value |

|---|---|

| Molecular Weight | 127.14 g/mol |

| Boiling Point | ~180 °C |

| Melting Point | ~ -10 °C |

| Solubility | Soluble in DMF |

The presence of the fluorine atom enhances lipophilicity, which can affect its absorption and distribution within biological systems.

The biological activity of this compound is primarily linked to its interactions with enzymes and receptors. The fluorine atom can modulate binding affinities, thereby influencing various biochemical pathways. Studies have shown that compounds with similar structures often exhibit significant interactions with biological macromolecules, suggesting potential therapeutic effects.

Enzyme Interactions

Research indicates that this compound can interact with cytochrome P450 enzymes, which are crucial for drug metabolism. A study on rat liver microsomal metabolism revealed that this compound undergoes various metabolic transformations, including hydroxylation and N-hydroxylation, leading to different metabolites that may possess distinct biological activities .

Metabonomic Assessment

A study assessed the toxicity of this compound using a metabonomic approach on model organisms. The results indicated significant changes in metabolic profiles when treated with the compound, including alterations in levels of inosine monophosphate and other metabolites. These changes could serve as biomarkers for xenobiotic toxicity .

In Vivo Efficacy Studies

In vivo studies have demonstrated that derivatives of this compound exhibit anti-tumor activity. For instance, compounds derived from this aniline have been tested for their efficacy in inhibiting tumor growth associated with BRAF mutations, highlighting the compound's potential in cancer therapeutics .

Potential Applications

Given its structural characteristics and biological interactions, this compound has potential applications in:

- Medicinal Chemistry : As a building block for synthesizing pharmaceuticals targeting specific biological pathways.

- Agricultural Chemicals : Development of agrochemicals with enhanced efficacy due to improved bioactivity.

- Material Science : Utilization in creating functional materials that leverage its unique properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-4-methylaniline, and how can reaction conditions be systematically optimized?

Answer: The synthesis of this compound typically involves fluorination and methylation steps on an aniline backbone. Key parameters include:

- Temperature : Elevated temperatures (70–100°C) improve reaction rates but may necessitate reflux conditions to avoid decomposition.

- Catalysts : Use of Lewis acids (e.g., AlCl₃) for directing fluorine substitution .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) aid in purification .

Methodological Tip : Conduct a factorial design of experiments (DoE) to optimize yield and purity, varying temperature, solvent, and catalyst loadings systematically.

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 125.15 (C₇H₈FN⁺) with fragmentation patterns matching cleavage at the amine group .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can:

- Charge Distribution : Fluorine’s electronegativity creates electron-deficient regions at the ortho position, directing electrophilic attacks .

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~5 eV) suggest moderate reactivity, consistent with its use in forming indole derivatives via Leimgruber-Batcho reactions .

Methodological Tip : Validate computational results with experimental Hammett substituent constants (σₘ for -F = +0.34, σₚ for -CH₃ = -0.17) to correlate electronic effects .

Q. What explains contradictory biological activity data for this compound in antimicrobial studies?

Answer: Discrepancies arise from:

- Experimental Variables : pH and temperature fluctuations alter compound-cell membrane interactions. For example, acidic conditions protonate the amine group, reducing membrane permeability .

- Comparative Data : A study on structurally similar compounds shows this compound has low activity against MRSA but moderate activity against Vancomycin-Resistant Enterococci (VREF) (Table 1) .

Table 1 : Biological Activity of Fluorinated Anilines

| Compound | MRSA Activity | VREF Activity | Toxicity Indicator |

|---|---|---|---|

| This compound | Low | Moderate | ↑ Inosine monophosphate |

| 4-Fluoroaniline | Moderate | High | ↓ Maltose concentrations |

Methodological Tip : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) and use isogenic bacterial strains to minimize variability.

Q. How do substituent positions influence the reactivity of this compound in cross-coupling reactions?

Answer: The fluorine atom at position 2 and methyl group at position 4 create steric and electronic effects:

- Suzuki Coupling : Methyl groups hinder palladium catalyst coordination, requiring bulky ligands (e.g., SPhos) for efficient aryl-aryl bond formation .

- Buchwald-Hartwig Amination : Fluorine’s electron-withdrawing effect activates the ring for C–N coupling, but competing side reactions (e.g., dehalogenation) require careful control of base strength (e.g., Cs₂CO₃ vs. KOtBu) .

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

Properties

IUPAC Name |

2-fluoro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEXBVHABAJPHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196431 | |

| Record name | Benzenamine, 2-fluoro-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-80-2 | |

| Record name | 2-Fluoro-4-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluidine, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 452-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-fluoro-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-methylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6EGC62G32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.